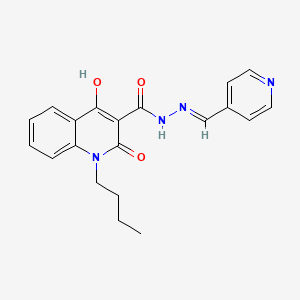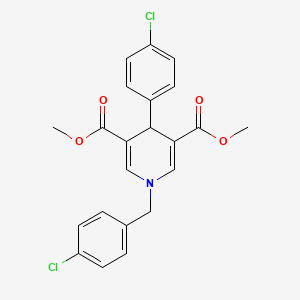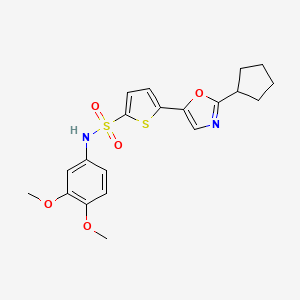![molecular formula C23H24N4O B11206429 7-(4-methoxyphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11206429.png)
7-(4-methoxyphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-methoxyphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl groups: This step involves the use of phenylation reactions, often employing reagents such as phenylboronic acid and palladium catalysts.
N-alkylation: The final step involves the alkylation of the nitrogen atom with 2-methylpropyl groups using alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
7-(4-methoxyphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a selective inhibitor of Bruton’s tyrosine kinase (BTK), which is involved in the treatment of autoimmune diseases like rheumatoid arthritis.
Biological Research: The compound is used to study B cell signaling pathways and their role in immune responses.
Pharmacology: It is evaluated for its potential as a therapeutic agent in various inflammatory and autoimmune conditions.
Chemical Biology: The compound serves as a tool to investigate the molecular mechanisms of BTK inhibition and its downstream effects.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor signaling pathway, and its inhibition leads to the suppression of B cell activation and proliferation. The compound binds to the active site of BTK, preventing its phosphorylation and subsequent activation of downstream signaling molecules such as PLCγ2 .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: Another BTK inhibitor used in the treatment of certain cancers and autoimmune diseases.
Acalabrutinib: A more selective BTK inhibitor with fewer off-target effects.
Zanubrutinib: A BTK inhibitor with improved pharmacokinetic properties compared to ibrutinib.
Uniqueness
7-(4-methoxyphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural modifications that enhance its selectivity and potency as a BTK inhibitor. Its methoxy and phenyl groups contribute to its binding affinity and specificity, making it a promising candidate for further development in medicinal chemistry .
Properties
Molecular Formula |
C23H24N4O |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-N-(2-methylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H24N4O/c1-16(2)13-24-22-21-20(17-7-5-4-6-8-17)14-27(23(21)26-15-25-22)18-9-11-19(28-3)12-10-18/h4-12,14-16H,13H2,1-3H3,(H,24,25,26) |
InChI Key |
ATZIWVFNKJMUOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-phenyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11206353.png)
![2-(4-ethoxyphenyl)-N-[3-(2-methylpiperidin-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B11206357.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11206359.png)

![4-(4-Ethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11206368.png)
![5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11206376.png)

![4-(3-Chlorophenyl)-2-(3,4-dimethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11206387.png)

![N-(2-methoxyethyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11206406.png)
![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11206412.png)
![2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11206425.png)
![N-(3-acetylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11206432.png)
